2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring:
- A cyclopenta[c]pyrazole core, contributing to conformational rigidity.
- A 1,1-dioxothiolan-3-yl substituent (sulfone-containing thiolane), enhancing polarity and metabolic stability.
- An N-(4-methylbenzyl)carboxamide group, facilitating hydrogen bonding and target interactions.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-5-7-14(8-6-13)11-20-19(23)18-16-3-2-4-17(16)21-22(18)15-9-10-26(24,25)12-15/h5-8,15H,2-4,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYPYVPYAPRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the dioxidotetrahydrothiophen ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the tetrahydrocyclopenta[c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and cyclopentanones.
Attachment of the methylbenzyl group: This step typically involves nucleophilic substitution reactions where the methylbenzyl group is introduced to the core structure.
Formation of the final compound:
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophen ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a cyclopenta[c]pyrazole core with a thiolane moiety and a carboxamide group. Its molecular formula is , and it contains distinctive functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the dioxo-thiolan structure suggests potential interactions with various enzymes. Similar compounds have shown inhibitory effects on key metabolic enzymes, which could be relevant for the target compound's activity against specific diseases .
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have demonstrated the ability to modulate ROS levels in cells, leading to oxidative stress and subsequent cell death in pathogens . This mechanism is particularly relevant in the context of anti-parasitic activities.
Antimicrobial Activity
Research indicates that compounds related to the thiolane structure exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit growth in various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Antiparasitic Activity
The compound's structural analogs have been studied for their effects on parasites causing tropical diseases. In vitro studies have demonstrated that these compounds can induce apoptosis in protozoan parasites by increasing ROS levels, thereby disrupting cellular homeostasis .
Cytotoxicity
Cytotoxicity assays reveal that the compound exhibits varying degrees of toxicity against cancer cell lines. The effectiveness is often quantified using EC50 values:
- High Activity : EC50 < 25 μM
- Moderate Activity : 25 μM < EC50 < 100 μM
- Low Activity : EC50 > 100 μM
Study 1: Inhibition of HCV NS5B Polymerase
A structural analog of the compound was tested for its ability to inhibit HCV NS5B polymerase. Results showed an IC50 value of less than 10 nM, indicating potent antiviral activity . The study highlighted the importance of the dioxo group in enhancing binding affinity to the enzyme.
Study 2: Antileishmanial Activity
In another study focusing on Leishmania species, compounds with similar structural motifs were assessed for their antileishmanial properties. The results indicated significant inhibition of parasite growth with EC50 values below 10 μM . This suggests that modifications in the thiolane structure could enhance therapeutic efficacy.
Comparative Analysis
| Compound Name | Biological Activity | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antiviral | <10 | Enzyme inhibition |
| Compound B | Antiparasitic | <10 | ROS modulation |
| Target Compound | Cytotoxicity | 25 - 100 | Metabolic disruption |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclocondensation of pyrazole precursors and thiolane derivatives. Key steps include:
- Thiolane activation : React 1,1-dioxothiolane with a cyclopenta[c]pyrazole intermediate under anhydrous conditions (e.g., THF, 60°C) to form the core structure .
- Carboxamide coupling : Use EDC/HOBt-mediated coupling of the pyrazole-carboxylic acid with 4-methylbenzylamine in DMF at room temperature for 12–16 hours .
- Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for amine:acid) to improve yields (typically 60–75%) .
- Purity control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate with HPLC (>95% purity) .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Assign peaks for the thiolan-3-yl group (δ 3.1–3.5 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C20H22N3O3S; [M+H]<sup>+</sup> calc. 396.1385) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., chair conformation of the thiolane ring) using SHELXL refinement .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680 cm<sup>−1</sup>, S=O at 1150 cm<sup>−1</sup>) .
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer : Key properties include:
- Solubility : Low aqueous solubility (logP ~3.2) due to hydrophobic aromatic groups; use DMSO for in vitro assays .
- Acid-base behavior : The pyrazole NH (pKa ~8.5) and sulfone groups influence stability in buffered solutions (pH 6–8 recommended) .
- Thermal stability : Decomposes above 220°C; store at −20°C under inert atmosphere .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL-2018/3) is critical:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and resolve disorder in the cyclopenta[c]pyrazole ring .
- Validation : Check bond lengths (C–S: 1.76 Å; C=O: 1.21 Å) against Cambridge Structural Database norms .
Q. How to design experiments to study the compound’s enzyme inhibition mechanisms?
- Methodological Answer : Combine biochemical and computational approaches:
- Kinetic assays : Use a stopped-flow spectrophotometer to measure IC50 against serine hydrolases (e.g., trypsin) in Tris buffer (pH 7.4, 25°C) .
- Molecular docking : Perform AutoDock Vina simulations with PDB structures (e.g., 3H6) to identify binding poses; prioritize hydrogen bonds with Arg residues .
- Mutagenesis : Validate predicted interactions by substituting key residues (e.g., Arg → Ala) and re-test inhibition .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or target promiscuity:
- Standardize assays : Use identical cell lines (e.g., HEK293T) and inhibitor concentrations (e.g., 10 µM) in triplicate .
- Off-target screening : Employ a kinase profiler panel (e.g., Eurofins) to rule out non-specific effects .
- Metabolic stability : Pre-incubate with liver microsomes to assess degradation rates that may skew IC50 values .
Q. How to apply computational models to predict structure-activity relationships (SAR)?
- Methodological Answer : Use QSAR and pharmacophore modeling:
- Descriptor selection : Calculate logP, polar surface area, and topological torsion descriptors via RDKit .
- Training set : Curate data from analogs (e.g., EC50 values for 20 derivatives) .
- Validation : Apply leave-one-out cross-validation; prioritize models with R<sup>2</sup> > 0.8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
